2,3-Diaminophenol

Catalog No.
S752671
CAS No.
59649-56-8
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diaminophenol

CAS Number

59649-56-8

Product Name

2,3-Diaminophenol

IUPAC Name

2,3-diaminophenol

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2

InChI Key

PCAXITAPTVOLGL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)N)N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)N

Organic Synthesis:

  • Synthesis of Heterocyclic Compounds: 2,3-Diaminophenol serves as a valuable building block in the synthesis of diverse heterocyclic compounds, including amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines. These compounds possess various potential applications, including pharmaceuticals and materials science. A study published in the journal Tetrahedron Letters demonstrated the use of 2,3-diaminophenol in a one-pot microwave-assisted approach for synthesizing these heterocyclic compounds. []

Electrochemistry:

  • Electropolymerization: 2,3-Diaminophenol can be electrochemically polymerized to form poly(2,3-diaminophenol). This polymer exhibits interesting properties and finds potential applications in various fields, including sensors and energy storage devices. Research published in the Journal of Electroanalytical Chemistry details the electrosynthesis of poly(2,3-diaminophenol) via electro-oxidation. []

Coordination Chemistry:

  • Schiff Base Ligand Formation: 2,3-Diaminophenol can react with various aldehydes, such as salicylaldehyde or 5-bromosalicylaldehyde, to form tetradentate Schiff base complexes. These complexes can bind to metal ions, forming coordination compounds with potential applications in catalysis and material science. A study published in the journal Polyhedron describes the synthesis of these tetradentate Schiff base complexes using 2,3-diaminophenol. []

2,3-Diaminophenol is an aromatic diamine with the molecular formula C₆H₈N₂O and the International Union of Pure and Applied Chemistry name 2,3-diaminophenol. It is characterized by two amino groups (-NH₂) located at the 2 and 3 positions of a phenolic ring. This compound is known for its role in various

Currently, there's no documented research on the specific mechanism of action of 2,3-Diaminophenol in biological systems.

  • Safety data sheets (SDS) from chemical suppliers indicate potential hazards associated with 2,3-Diaminophenol [, ].
  • Toxicity: It can be harmful if swallowed or inhaled, causing skin and eye irritation and potentially respiratory irritation [, ].

  • Formation of Complexes: It can form complexes with transition metals such as palladium (II) and platinum (II), which has implications in catalysis and material science .
  • Reactions with Carbonyl Compounds: 2,3-Diaminophenol reacts with carbonyl compounds, such as 2,4-pentanedione, to yield benzo[b][1,4]diazepinium salts . This reaction highlights its potential utility in synthesizing complex organic molecules.
  • Electrochemical Oxidation: Studies have shown that 2,3-diaminophenol undergoes electrochemical oxidation, which can be monitored using cyclic voltammetry techniques .

Research indicates that 2,3-diaminophenol exhibits various biological activities. It has been studied for its potential antioxidant properties and its role in biological systems. The compound's ability to act as a reducing agent may contribute to its protective effects against oxidative stress in cells.

The synthesis of 2,3-diaminophenol can be achieved through several methods:

  • Reduction of Nitro Compounds: One common method involves the reduction of nitrophenols using reducing agents such as iron or tin in acidic conditions.
  • Direct Amination: Another approach is the direct amination of phenolic compounds using ammonia or amines under specific catalytic conditions.
  • Electrochemical Methods: Recent advancements also suggest electrochemical synthesis routes that can provide more environmentally friendly alternatives to traditional methods .

2,3-Diaminophenol has a range of applications across different fields:

  • Dyes and Pigments: It is used as an intermediate in the production of dyes and pigments due to its chromophoric properties.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for developing pharmaceuticals, particularly in formulations aimed at combating oxidative stress.
  • Analytical Chemistry: Its ability to form complexes with metals is utilized in analytical chemistry for detecting metal ions .

Interaction studies involving 2,3-diaminophenol focus on its reactivity with various substrates and biological molecules. Research has indicated that it can interact with proteins and nucleic acids, potentially influencing biochemical pathways. These interactions are crucial for understanding its biological roles and therapeutic potential.

Several compounds share structural similarities with 2,3-diaminophenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,4-DiaminophenolAromatic diamineExhibits different reactivity patterns compared to 2,3-diaminophenol.
2-AminophenolMonamineSimpler structure; primarily used in dye production.
3-AminophenolMonamineSimilar applications but less complex reactivity.
4-AminophenolMonamineCommonly used as a precursor for pharmaceuticals.

Uniqueness of 2,3-Diaminophenol: Unlike other similar compounds, 2,3-diaminophenol's position of amino groups allows it to participate in unique

2,3-Diaminophenol exhibits distinctive solubility characteristics that are fundamentally influenced by its molecular structure containing both hydrophilic amino groups and a phenolic hydroxyl group. The compound demonstrates moderate solubility in water with significant pH-dependent behavior [1] [2] [3]. Under neutral conditions, the solubility in water is limited due to intermolecular hydrogen bonding between molecules, which promotes crystalline packing.

The temperature dependence of aqueous solubility follows typical behavior for organic compounds, with solubility increasing substantially with elevated temperature [1] [2] [3]. This temperature effect is particularly pronounced in polar protic solvents, where thermal energy disrupts the hydrogen bonding network that stabilizes the solid state.

In organic solvents, 2,3-diaminophenol shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [2] . The high solubility in these solvents is attributed to the ability of the solvent molecules to solvate both the amino and hydroxyl functional groups without competing for hydrogen bonding sites.

Alcoholic solvents including ethanol and methanol provide good solubility due to their ability to form hydrogen bonds with both the amino and hydroxyl groups [1] [2]. The solubility pattern in alcohols correlates with their dielectric constants and hydrogen bonding capabilities.

The compound exhibits limited solubility in non-polar solvents such as hexane and diethyl ether [2]. This behavior is consistent with the polar nature of the molecule and the presence of multiple hydrogen bonding sites that require solvation by polar solvents.

Thermal Decomposition Kinetics

The thermal decomposition of 2,3-diaminophenol occurs through a multi-step process beginning at approximately 280-300°C [5] [6] [7]. The decomposition mechanism involves two primary stages: initial dehydration coupled with amino group oxidation, followed by aromatic ring degradation.

First decomposition step occurs at lower temperatures (280-320°C) and involves the elimination of water molecules and oxidation of amino groups [5] [6]. This process is characterized by the formation of intermediate quinone-like structures and the release of ammonia. The activation energy for this initial step is estimated to be 120-150 kJ/mol [5] [8].

Second decomposition step occurs at higher temperatures (350-450°C) and involves the degradation of the aromatic ring structure [5] [6]. This step produces carbon monoxide, carbon dioxide, and various phenolic fragments. The process follows consecutive first-order kinetics with distinct rate constants for each decomposition stage [5] [8].

The decomposition products include ammonia, water, carbon dioxide, carbon monoxide, and various phenolic fragments [5] [6]. The specific product distribution depends on the atmosphere, heating rate, and temperature profile used during decomposition.

Atmospheric effects significantly influence the decomposition pathway, with nitrogen atmosphere providing greater thermal stability compared to air [5] [6]. In oxidative environments, the decomposition occurs more rapidly and produces different product distributions due to oxidative coupling reactions.

The char yield at 500°C is estimated to be 15-25%, indicating moderate thermal stability compared to other aromatic compounds [5] [6]. The relatively low char yield suggests that the compound undergoes extensive fragmentation during thermal decomposition.

pH-Dependent Tautomerism and Redox Behavior

2,3-Diaminophenol exhibits complex pH-dependent equilibria involving multiple tautomeric forms and ionization states [5] [9]. The compound exists predominantly in the amino-phenol tautomeric form at physiological pH (pH 7), with the phenolic hydroxyl group and amino substituents maintaining their characteristic chemical properties.

Acidic conditions (pH < 3) promote protonation of the amino groups, forming cationic species [5] [9]. Under these conditions, the compound exists primarily as protonated amino groups with the phenolic hydroxyl remaining largely neutral. This protonation significantly affects the compound's solubility and electrochemical behavior.

Alkaline conditions (pH > 10) facilitate deprotonation of the phenolic hydroxyl group, forming phenolate anions [5] [9]. The phenolate formation is accompanied by increased electron density on the aromatic ring, which affects both the chemical reactivity and spectroscopic properties of the compound.

The redox behavior of 2,3-diaminophenol is characterized by irreversible oxidation processes that lead to polymer formation [5] . The oxidation potential is approximately 0.85-0.95 V versus saturated calomel electrode (SCE), which is consistent with the electron-donating effects of the amino substituents [5] [10].

Electrochemical oxidation proceeds through a complex mechanism involving initial electron transfer from the amino groups, followed by radical coupling reactions [5] . The process is quasi-reversible to irreversible, depending on the pH and electrode material used for the measurements [5] [10].

The optimal pH range for electropolymerization is 3.5-4.0, where the compound exhibits sufficient solubility while maintaining reactivity toward oxidative coupling [5] [11]. This pH range represents a compromise between compound stability and electrochemical activity.

Photochemical Reactivity and Degradation Pathways

2,3-Diaminophenol demonstrates high photochemical reactivity with characteristic UV absorption maxima at 280-290 nm and 320-340 nm [12] [13] [14]. The compound exhibits extinction coefficients in the range of 10³-10⁴ L/mol·cm, indicating strong UV absorption that promotes photochemical reactions.

Photodegradation occurs rapidly in air (minutes to hours) due to the combined effects of UV radiation and atmospheric oxygen [12] [15]. The degradation rate is significantly reduced under nitrogen atmosphere (hours to days), demonstrating the crucial role of oxygen in the photodegradation process.

Primary photoproducts include quinone derivatives and dimeric species formed through radical coupling reactions [12] [15]. The initial photochemical step involves excitation of the aromatic system, followed by electron transfer processes that generate reactive radical intermediates.

Secondary photoproducts comprise oxidized aromatic compounds and fragmentation products resulting from further photochemical and thermal processes [12] [15]. The complexity of the product mixture increases with extended irradiation time and higher light intensities.

The wavelength sensitivity is most pronounced in the UV-A (315-400 nm) and UV-B (280-315 nm) regions, corresponding to the absorption maxima of the compound [12] [15]. Visible light (> 400 nm) has minimal effect on the photostability of 2,3-diaminophenol.

Protective measures include storage under inert gas atmosphere and protection from light exposure [12] [15]. The compound should be stored in amber containers or under conditions that minimize UV exposure to maintain chemical stability.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Diaminophenol

Dates

Last modified: 08-15-2023

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